4-(Methylthio)-6-(hydroxymethyl)-o-cresol
Overview
Description
4-(Methylthio)-6-(hydroxymethyl)-o-cresol is an organic compound characterized by the presence of a methylthio group (-SCH3) and a hydroxymethyl group (-CH2OH) attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of thioanisole as a starting material, which undergoes a series of reactions to introduce the desired functional groups .
Preparation of SZTA Catalyst: Mix titanium tetrachloride (TiCl4) and zirconium oxychloride (ZrOCl2·8H2O) to obtain a mixed solution. Add ammonia water dropwise until the pH reaches 9, resulting in a precipitate.
Reaction with Thioanisole: Thioanisole is reacted with the SZTA catalyst under specific conditions to introduce the methylthio group onto the cresol backbone.
Industrial Production Methods
Industrial production of 4-(Methylthio)-6-(hydroxymethyl)-o-cresol may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-6-(hydroxymethyl)-o-cresol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cresol derivatives.
Scientific Research Applications
4-(Methylthio)-6-(hydroxymethyl)-o-cresol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-6-(hydroxymethyl)-o-cresol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the methylthio group can influence the compound’s lipophilicity and reactivity. These interactions can affect various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylthio benzyl alcohol: Similar structure with a methylthio group and a hydroxymethyl group attached to a benzene ring.
2-Methylthio-4-hydroxypyrimidine: Contains a methylthio group and a hydroxyl group attached to a pyrimidine ring.
Uniqueness
4-(Methylthio)-6-(hydroxymethyl)-o-cresol is unique due to its specific substitution pattern on the cresol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methyl-4-methylsulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-4,10-11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVWXBKFNILQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303202 | |
Record name | 4-(Methylthio)-6-(hydroxymethyl)-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32867-65-5 | |
Record name | 32867-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Methylthio)-6-(hydroxymethyl)-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-methyl-5-(methylthio)-benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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